molecular formula C27H37NO3 B14437808 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate CAS No. 79612-69-4

4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate

Cat. No.: B14437808
CAS No.: 79612-69-4
M. Wt: 423.6 g/mol
InChI Key: AJMNHEYDUOZSBJ-UHFFFAOYSA-N
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Description

4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate is an organic compound with the chemical formula C27H37NO3 This compound is characterized by its unique structure, which includes a heptylimino group and a hexyloxybenzoate ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate typically involves a multi-step process. One common method includes the condensation of 4-formylphenyl 4-(hexyloxy)benzoate with heptylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like halides or hydroxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines.

Scientific Research Applications

4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophiles, affecting various biochemical pathways. The ester linkage also plays a role in its reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(Heptylimino)methyl]phenyl 4-(methoxy)benzoate
  • 4-[(E)-(Heptylimino)methyl]phenyl 4-(ethoxy)benzoate
  • 4-[(E)-(Heptylimino)methyl]phenyl 4-(butoxy)benzoate

Uniqueness

4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its hexyloxy group, in particular, contributes to its liquid crystalline behavior, making it valuable in materials science .

Properties

CAS No.

79612-69-4

Molecular Formula

C27H37NO3

Molecular Weight

423.6 g/mol

IUPAC Name

[4-(heptyliminomethyl)phenyl] 4-hexoxybenzoate

InChI

InChI=1S/C27H37NO3/c1-3-5-7-9-10-20-28-22-23-12-16-26(17-13-23)31-27(29)24-14-18-25(19-15-24)30-21-11-8-6-4-2/h12-19,22H,3-11,20-21H2,1-2H3

InChI Key

AJMNHEYDUOZSBJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCN=CC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCCCCCC

Origin of Product

United States

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